molecular formula C6H10N4 B2999636 5-cyclopentyl-1H-1,2,3,4-tetrazole CAS No. 441024-85-7

5-cyclopentyl-1H-1,2,3,4-tetrazole

Cat. No.: B2999636
CAS No.: 441024-85-7
M. Wt: 138.174
InChI Key: ODXFXWYTQQRYSO-UHFFFAOYSA-N
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Description

Significance of Tetrazole Heterocycles in Contemporary Chemical Sciences

Tetrazoles are a class of synthetic organic heterocyclic compounds distinguished by a five-membered ring containing four nitrogen atoms and one carbon atom. researchgate.nettaylorandfrancis.comhilarispublisher.com This unique structure, rich in nitrogen, endows tetrazole derivatives with a remarkable range of applications, particularly in medicinal chemistry and materials science. bohrium.comacs.org

In the realm of pharmaceuticals, the tetrazole ring is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.netbohrium.com A key reason for its prominence is its role as a bioisostere for the carboxylic acid group. bohrium.comacs.orgbohrium.com This means it can mimic the carboxylic acid functionality while often improving the compound's metabolic stability, lipophilicity, and bioavailability. hilarispublisher.comacs.org Consequently, tetrazole-containing compounds have been successfully developed for a multitude of therapeutic applications, including antihypertensive, antiviral, antibacterial, anticancer, and anti-inflammatory agents. researchgate.nettaylorandfrancis.commdpi.com

Beyond medicine, tetrazoles are investigated for their high-energy properties, making them potential components in explosives and rocket propellants. taylorandfrancis.comacs.orgwikipedia.org Their high nitrogen content allows for the generation of environmentally benign products like nitrogen gas upon combustion. acs.org

Academic and Research Context of 5-Substituted 1H-Tetrazoles

The versatility of the tetrazole ring is further enhanced by the ability to introduce various substituents at the 5-position of the ring, leading to a vast library of 5-substituted 1H-tetrazoles. researchgate.netnih.gov This substitution allows for the fine-tuning of the molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for drug efficacy and delivery. nih.gov

The synthesis of 5-substituted 1H-tetrazoles is a significant area of research, with numerous methods being developed to improve efficiency, yield, and environmental friendliness. researchgate.netscielo.org.za The most common synthetic route involves a [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097). researchgate.net Researchers continuously explore new catalysts and reaction conditions, including microwave-assisted synthesis and the use of heterogeneous catalysts, to optimize these processes. researchgate.netbeilstein-journals.org The ongoing development of these synthetic protocols underscores the continued importance of this class of compounds in academic and industrial research. researchgate.net

Rationale for Dedicated Inquiry into 5-cyclopentyl-1H-1,2,3,4-tetrazole

The cyclopentyl moiety may also play a role in how the molecule interacts with biological targets. ontosight.ai By exploring the properties and potential activities of this specific derivative, researchers can gain valuable insights into the structure-activity relationships (SAR) of 5-substituted tetrazoles. This knowledge can then be applied to the rational design of new therapeutic agents with improved efficacy and safety profiles.

Scope and Objectives of Scholarly Investigation for this compound

The primary objective of a scholarly investigation into this compound is to thoroughly characterize its chemical and physical properties. This includes determining its molecular formula, molecular weight, and physical form. sigmaaldrich.comscbt.com

A key area of investigation is its synthesis. Research has demonstrated that this compound can be synthesized through the [3+2] cycloaddition reaction of nitriles with sodium azide, utilizing a catalyst such as silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf2). researchgate.net Further research could aim to optimize this synthesis for higher yields and milder reaction conditions.

The following table provides a summary of the key identifiers and properties of this compound:

PropertyValue
IUPAC Name 5-cyclopentyl-1H-tetrazole
CAS Number 441024-85-7
Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Physical Form Solid
InChI 1S/C6H10N4/c1-2-4-5(3-1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10)
InChI Key ODXFXWYTQQRYSO-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopentyl-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-4-5(3-1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXFXWYTQQRYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Design for 5 Cyclopentyl 1h 1,2,3,4 Tetrazole

Direct Cycloaddition Approaches for 5-Substituted Tetrazoles

The most direct and widely employed method for the synthesis of 5-substituted tetrazoles, including the cyclopentyl derivative, is the [3+2] cycloaddition of a nitrile with an azide (B81097). This reaction involves the combination of a three-atom azide component with a two-atom nitrile component to form the five-membered tetrazole ring.

The key starting material for the synthesis of 5-cyclopentyl-1H-1,2,3,4-tetrazole via this route is cyclopentanecarbonitrile (B127170). This nitrile undergoes a cycloaddition reaction with an azide source, most commonly sodium azide, to yield the desired tetrazole. The reaction is typically carried out in a suitable solvent, and various conditions can be employed to drive the reaction to completion.

Historically, the synthesis of 5-substituted tetrazoles often involved the use of stoichiometric amounts of reagents, such as the in-situ generation of tributyltin azide from tributyltin chloride and sodium azide. dergipark.org.tr This method, while effective in terms of yield, suffers from the toxicity and environmental hazards associated with organotin compounds, making the development of cleaner synthetic routes a priority. dergipark.org.tr The general reaction involves heating the nitrile and an azide source, often with the addition of an acid catalyst like ammonium (B1175870) chloride, in a high-boiling solvent such as dimethylformamide (DMF).

To overcome the limitations of stoichiometric methods, significant research has been directed towards the development of catalytic systems that can promote the cycloaddition reaction with higher efficiency, under milder conditions, and with improved environmental credentials.

Lewis acids have proven to be effective catalysts for the synthesis of 5-substituted tetrazoles by activating the nitrile group towards nucleophilic attack by the azide. amerigoscientific.comscielo.br A variety of Lewis acids have been explored for this transformation.

Zinc(II) salts , such as ZnBr₂, are widely used and have been shown to effectively catalyze the reaction of nitriles with sodium azide, often in water, which is an environmentally benign solvent. nih.gov The use of zinc salts represents a significant improvement over more hazardous methods. nih.gov

Aluminum trichloride (B1173362) (AlCl₃) is another potent Lewis acid that can be used to promote tetrazole formation. scielo.br However, its moisture sensitivity and the often stoichiometric quantities required can be disadvantageous.

Boron trifluoride etherate (BF₃·OEt₂) is a versatile Lewis acid catalyst that has been applied in a wide range of organic transformations, including the synthesis of heterocycles. researchgate.netrsc.orgrsc.org Its ability to activate nitriles makes it a viable candidate for catalyzing the synthesis of this compound.

Lead(II) salts , such as PbCl₂, have also been reported as efficient catalysts for the [3+2] cycloaddition of nitriles and sodium azide, offering good yields and reusability of the catalyst. academie-sciences.fracademie-sciences.frresearchgate.net

Silica-supported titanium tetrachloride (TiCl₄·SiO₂) represents a solid Lewis acid catalyst that combines the catalytic activity of TiCl₄ with the benefits of a heterogeneous system. scielo.org.zascielo.org.zaspringerprofessional.deresearchgate.netresearchgate.net This catalyst has been shown to be effective in the preparation of 5-substituted 1H-tetrazoles. scielo.org.zascielo.org.zaspringerprofessional.deresearchgate.netresearchgate.net

The following table summarizes the application of various Lewis acid catalysts in the synthesis of 5-substituted tetrazoles, which are applicable to the synthesis of this compound.

Table 1: Lewis Acid Catalysts in the Synthesis of 5-Substituted Tetrazoles

Catalyst Typical Reaction Conditions Advantages
Zn(II) salts Water, elevated temperatures Environmentally friendly solvent, good yields
AlCl₃ Organic solvents, often stoichiometric High reactivity
BF₃·OEt₂ Organic solvents Versatile, effective for various substrates
Pb(II) salts DMF, elevated temperatures Reusable, cost-effective

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced waste generation.

Nano-catalysts have emerged as a highly efficient class of catalysts for tetrazole synthesis due to their high surface area and unique catalytic properties. dergipark.org.tramerigoscientific.comnih.gov Various nano-catalysts, including those based on zinc oxide, copper, and other transition metals, have been successfully employed in the [3+2] cycloaddition of nitriles and azides. amerigoscientific.comnih.govrsc.orgresearchgate.net These catalysts often allow for milder reaction conditions and shorter reaction times. dergipark.org.tramerigoscientific.comnih.gov

Silica (B1680970) sulfuric acid (SSA) is a solid acid catalyst that has been effectively used for the synthesis of 5-substituted 1H-tetrazoles. nih.govsemanticscholar.orgnih.govresearchgate.net It provides a convenient and environmentally friendly alternative to liquid acids, as it can be easily filtered off from the reaction mixture and potentially reused. nih.govsemanticscholar.orgnih.govresearchgate.net

Solid acid resins , such as Amberlyst-15, have also been utilized as heterogeneous catalysts for the synthesis of 5-substituted 1H-tetrazoles, demonstrating the versatility of solid-supported acid catalysts in this transformation. dergipark.org.tr

The table below highlights some heterogeneous catalysts applicable to the synthesis of this compound.

Table 2: Heterogeneous Catalysts for the Synthesis of 5-Substituted Tetrazoles

Catalyst Type Specific Example Advantages
Nano-catalysts Nanocrystalline ZnO, CuFe₂O₄ NPs High efficiency, mild conditions, recyclability
Solid Acids Silica Sulfuric Acid (SSA) Easy separation, reusability, reduced corrosion

The application of green chemistry principles to the synthesis of this compound focuses on several key areas: the use of safer solvents (like water), the development of reusable catalysts to minimize waste, and the use of energy-efficient methods like microwave irradiation. asianpubs.orgnih.govdntb.gov.uaresearchgate.net The shift from toxic organotin reagents to catalytic systems based on zinc, copper, and other less hazardous metals is a significant step towards greener synthetic routes. asianpubs.orgresearchgate.net Furthermore, the use of heterogeneous and nano-catalysts aligns with green chemistry principles by simplifying product purification and allowing for catalyst recycling. nih.govrsc.orgresearchgate.net

[3+2] Cycloaddition of Cyclopentane-Containing Nitriles with Azide Sources

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thieme-connect.comlew.ro For the synthesis of this compound, the most common approach is the [3+2] cycloaddition of cyclopentanecarbonitrile with an azide source, a reaction that benefits significantly from microwave irradiation. thieme-connect.comresearchgate.net

This method typically involves heating a mixture of the nitrile, an azide salt like sodium azide, and an additive such as triethylammonium (B8662869) chloride or zinc salts in a high-boiling point solvent like N,N-dimethylformamide (DMF). semanticscholar.orgorganic-chemistry.org Microwave heating dramatically reduces the reaction time from many hours or even days to mere minutes or a few hours. thieme-connect.comorganic-chemistry.org The sealed-vessel environment of a microwave reactor allows for temperatures to be reached that are well above the solvent's boiling point, which is crucial for activating less reactive nitriles. mdpi.com This protocol is noted for its good-to-excellent yields and straightforward product isolation. semanticscholar.org

The significant advantages of microwave irradiation over conventional heating for the synthesis of 5-substituted 1H-tetrazoles are illustrated in the following data table, which compares the two methods for a representative reaction.

MethodStarting NitrileReaction TimeTemperatureYieldReference
Conventional Heating3-Phenylpropionitrile40 hours130°C69% thieme-connect.comorganic-chemistry.org
Microwave Irradiation3-Phenylpropionitrile2 hours130°C93% organic-chemistry.org

Ugi Reaction and its Variations for this compound Precursors

The Ugi tetrazole reaction is a powerful isocyanide-based multicomponent reaction (IMCR) that provides access to highly substituted tetrazole scaffolds. rug.nl In its classic form, it is a four-component reaction (Ugi-4CR) involving an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide, TMSN3, which serves as a safe in situ source of hydrazoic acid) to produce 1,5-disubstituted 1H-tetrazoles. nih.govnih.gov

To synthesize precursors for this compound, one of the input components would feature the cyclopentyl group, for example, by using cyclopentanecarboxaldehyde or cyclopentylamine. A key innovation in this area is the use of a "cleavable" or "convertible" isocyanide. rug.nl This strategy allows for the initial formation of a complex 1,5-disubstituted tetrazole via the Ugi reaction. In a subsequent step, the group derived from the isocyanide is selectively removed, yielding the desired 5-substituted 1H-tetrazole. rug.nlbeilstein-archives.org This approach combines the diversity-generating power of the Ugi reaction with a pathway to the synthetically valuable 1H-tetrazole core.

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages over traditional linear synthesis, including:

Atom and Step Economy : MCRs are highly efficient, minimizing the number of synthetic steps and reducing the formation of waste products. researchgate.net

Convergence and Efficiency : By combining multiple bond-forming events in one pot, MCRs significantly shorten synthetic routes to complex molecules. nih.gov

Diversity and Complexity : The Ugi reaction, in particular, allows for the rapid generation of large libraries of structurally diverse compounds by simply varying the four input components. acs.orgbeilstein-journals.org This is highly valuable in medicinal chemistry for creating novel scaffolds for drug discovery. researchgate.net

The Ugi-tetrazole reaction leverages these benefits to provide a streamlined and flexible route to complex tetrazole derivatives that would otherwise require lengthy, multi-step syntheses. beilstein-journals.org

The standard Ugi-azide reaction is highly regioselective, typically yielding 1,5-disubstituted 1H-tetrazoles. nih.govnih.gov The reaction mechanism involves the formation of an α-adduct from the condensation of the amine and aldehyde, which then reacts with the isocyanide and azide. The final step is a 1,5-dipolar electrocyclization that selectively forms the 1,5-disubstituted isomer. rsc.org

However, recent studies have shown that the choice of substrates can influence the reaction's outcome. When using specific starting materials, such as amino acid-derived isocyano amides, a competing reaction pathway can emerge, leading to the formation of a constitutional isomer, an "atypical Ugi" product, where the tetrazole ring is located at a different position in the molecule. rsc.org While the classic Ugi-tetrazole reaction with simple aldehydes, amines, and isocyanides reliably produces the 1,5-disubstituted precursor, awareness of these alternative pathways is crucial for reaction design and the unambiguous characterization of products.

Alternative Synthetic Pathways to this compound and its Intermediates

Beyond the direct cycloaddition to nitriles and multicomponent strategies, several other synthetic routes exist for accessing 5-substituted tetrazoles from different functional groups.

Transformations from Amidines and Guanidines

Amidines and guanidines serve as effective precursors for tetrazole synthesis. A modern approach involves the use of powerful diazotizing reagents, such as fluorosulfonyl azide (FSO2N3), which can rapidly transform these functional groups into tetrazole derivatives under mild, aqueous conditions. organic-chemistry.orgacs.org For the synthesis of the target compound, this would involve the transformation of cyclopentanecarboximidamide. Another reported method involves the one-pot reaction of amidines with aryldiazonium salts, which proceeds under mild conditions to furnish 2,5-disubstituted tetrazoles in high yields. acs.org

Conversion from Amides and Related Compounds

The conversion of amides into tetrazoles is a valuable and frequently employed synthetic transformation. osi.lv This method avoids the need to handle nitriles, which can sometimes be challenging to prepare or handle. A novel and efficient method utilizes diphenyl phosphorazidate (DPPA) or similar phosphorazidates. acs.orgorganic-chemistry.org In this reaction, the phosphorazidate serves a dual role: it activates the amide oxygen to facilitate elimination and simultaneously acts as the azide source for the cyclization. organic-chemistry.org This approach is lauded for avoiding the use of highly toxic or explosive reagents and is applicable to the synthesis of both 1,5-disubstituted and 5-substituted 1H-tetrazoles from various amides. acs.org The starting material for the target molecule would be cyclopentanecarboxamide.

Other reagent combinations have also been successfully used for this transformation, providing a toolkit for chemists to choose from based on substrate compatibility and reaction conditions.

Reagent Systems for the Conversion of Amides to Tetrazoles
Reagent SystemDescriptionReference
Diphenyl phosphorazidate (DPPA)Acts as both an activator and azide source. acs.orgorganic-chemistry.org
Tetrachlorosilane (SiCl4) / Sodium Azide (NaN3)Effective for converting amides to 1,5-diaryl-substituted tetrazoles. nih.govosi.lv
Triphenylphosphine (PPh3) / Diethyl azodicarboxylate (DEAD) / Trimethylsilyl azide (TMSN3)A variation of the Mitsunobu reaction conditions for amide conversion. osi.lvnih.gov

Photochemical Routes to Tetrazole Derivatives

Photochemical methods offer alternative, reagent-free strategies for the synthesis and transformation of tetrazole derivatives, often proceeding through high-energy intermediates not accessible via thermal routes. The photochemistry of tetrazoles is complex and characterized by the cleavage of the heterocyclic ring upon UV irradiation. mdpi.comresearchgate.netulisboa.pt This process typically involves the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates, which can then be trapped or undergo further reactions to yield a variety of products. mdpi.comnih.gov

The specific photoproducts generated depend heavily on the substitution pattern of the tetrazole ring, the irradiation wavelength, and the reaction medium. mdpi.comresearchgate.net A general and synthetically useful transformation is the photoinduced formation of nitrile imines from 2,5-disubstituted tetrazoles. researchgate.net These nitrile imine dipoles are generated in situ and can be trapped by various dipolarophiles, such as alkenes, to afford other heterocyclic systems like pyrazolines in high yields. researchgate.net This "photo-click" strategy has been successfully implemented in continuous flow reactors, demonstrating its scalability and potential for industrial applications. researchgate.net

For instance, photolysis of biaryltetrazoles in an acidic medium has been shown to produce 9H-pyrimido[4,5-b]indoles in excellent yields (84–95%). mdpi.com The proposed mechanism involves the photoextrusion of N₂ to form a nitrene, which subsequently undergoes an insertion reaction. mdpi.com The choice of solvent is critical, as it can influence the selectivity of photodegradation pathways and the stability of the resulting photoproducts. mdpi.com

While direct photochemical synthesis of this compound is not prominently documented, these principles highlight the potential for using photochemistry to either synthesize its precursors or to transform it into other complex molecules. The photolysis of tetrazoles generally leads to a diversity of products, including nitrilimines, diazomethane, carbodiimide, and cyanamide, making selectivity a significant challenge for synthetic applications. mdpi.comresearchgate.net

Table 1: Examples of Photochemical Transformations of Tetrazole Derivatives
Tetrazole ReactantConditionsKey IntermediateMajor Product(s)Reference
Unsubstituted Tetrazole (matrix-isolated)ArF Laser (193 nm)NitrilimineNitrilimine, Diazomethane, Carbodiimide, Cyanamide mdpi.comresearchgate.net
Aryl TetrazolesUV light, in the presence of an alkeneNitrile IminePyrazolines researchgate.net
BiaryltetrazolesPhotolysis in acidic mediaNitrene9H-pyrimido[4,5-b]indoles mdpi.com
5-allyloxy-1-aryl-1H-tetrazolesLow-pressure mercury lamp (254 nm)Not specifiedN-phenyl-1,3-oxazines nih.gov

Mechanistic Investigations of this compound Formation

The most common and direct method for synthesizing 5-substituted-1H-tetrazoles, including the cyclopentyl derivative, is the [3+2] cycloaddition of an azide with a nitrile. nih.gov However, the precise mechanism of this reaction has been a subject of considerable debate, with evidence pointing to different pathways depending on the reaction conditions and the nature of the azide species. acs.orgnih.govresearchgate.net

Elucidation of Concerted vs. Stepwise Cycloaddition Mechanisms

The formation of the tetrazole ring from a nitrile and an azide can be envisioned as proceeding through either a concerted [3+2] cycloaddition or a stepwise pathway. acs.org

Concerted Mechanism: In a traditional concerted [3+2] cycloaddition, all bond-forming events occur in a single transition state, without the formation of any stable intermediates. acs.orgyoutube.com This pathway is generally accepted when organic azides react with highly activated nitriles. acs.org

Stepwise Mechanism: A stepwise process involves the formation of a distinct intermediate. For the reaction between an azide salt and a nitrile, this could involve the initial nucleophilic attack of the azide anion on the nitrile carbon to form a linear imidoyl azide anion intermediate, which then cyclizes to the tetrazole ring. acs.orgresearchgate.net

Computational studies using Density Functional Theory (DFT) have been instrumental in exploring these pathways. Calculations suggest that for the bimolecular addition of nonionic azides (like hydrazoic acid or organic azides) to nitriles, the concerted [3+2] cycloaddition is the most likely pathway, as potential linear intermediates are not found to be stable. acs.org However, when azide salts are used, the mechanism becomes more complex, and claims have been made for both stepwise and concerted pathways. acs.org The debate continues, with the prevailing mechanism likely being dependent on the specific reactants and conditions, such as the presence of acid catalysts. researchgate.net

Role of Nitrile Activation and Imidoyl Azide Intermediates

Recent mechanistic studies, particularly those employing DFT calculations, have pointed towards a crucial, previously overlooked step in the reaction involving azide salts: the activation of the nitrile. acs.orgnih.govresearchgate.net This proposed mechanism suggests that the reaction does not proceed by direct attack of the azide on the neutral nitrile. Instead, when a proton source is available (e.g., from the use of ammonium chloride with sodium azide), the nitrile is first protonated. acs.orgresearchgate.net This protonation significantly increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide. acs.orgorganic-chemistry.org

The sequence is proposed as follows:

Nitrile Activation: The nitrile is activated, typically by a Brønsted or Lewis acid (e.g., H⁺, Zn²⁺), making it more susceptible to nucleophilic attack. acs.orgorganic-chemistry.org

Intermediate Formation: The azide anion attacks the activated nitrile to form a linear imidoyl azide intermediate. acs.orgnih.gov

Cyclization: This imidoyl azide intermediate then undergoes a 1,5-cyclization to form the stable 1H-tetrazole ring. acs.org

This mechanism, proceeding via a nitrile activation and a subsequent cyclization of an imidoyl azide, is consistent with experimental observations and provides a more complete picture than either a simple concerted or a non-activated stepwise pathway. acs.orgresearchgate.net

Studies on Intramolecular Cyclization Mechanisms

Intramolecular cycloaddition provides an efficient route to synthesize fused tetrazole ring systems. nih.gov This strategy involves a molecule containing both a nitrile and an azide group, which then cyclize. This method has been used to create various five- and six-membered heterocyclic systems fused to a tetrazole ring from precursors like cyanates, thiocyanates, and cyanamides that bear an azide group. nih.gov

The mechanism is an intramolecular variant of the [3+2] cycloaddition. The reaction is driven by the proximity of the two reacting functional groups within the same molecule, which often leads to high yields and regioselectivity. The principles governing the concerted versus stepwise nature of the intermolecular reaction are also applicable here, with the specific pathway influenced by the structure and flexibility of the linking chain between the azide and nitrile moieties.

Influence of Steric and Electronic Factors on Reaction Barriers and Regioselectivity

Both steric and electronic properties of the nitrile substituent have a profound impact on the kinetics and outcome of tetrazole formation. acs.org

Electronic Effects: DFT calculations have demonstrated a strong correlation between the electron-withdrawing capacity of the substituent on the nitrile and the activation barrier for the cycloaddition. acs.orgnih.gov More potent electron-withdrawing groups lower the energy of the transition state, thus accelerating the reaction. For example, the activation barrier for the reaction of methyl azide with trifluoromethylnitrile (-CF₃) is significantly lower than with methylnitrile (-CH₃). acs.org

Steric Effects: Steric hindrance from bulky substituents on the nitrile increases the activation barrier. This is a secondary, but still significant, factor. For instance, the reaction involving the bulky tert-butyl nitrile has a higher activation barrier compared to the less hindered methylnitrile. acs.org

Regioselectivity: When an organic azide (R¹-N₃) reacts with a nitrile (R²-CN), two regioisomers can potentially form: the 1,5-disubstituted or the 2,5-disubstituted tetrazole. Experimentally, the reaction between an organic azide and a nitrile is highly regioselective, exclusively yielding the 1,5-disubstituted product. acs.org Computational studies support this observation, showing that the transition state leading to the 1,5-isomer (TS1) is considerably lower in energy than the transition state leading to the 2,5-isomer (TS2). The energy difference between these two transition states is influenced by both electronic and steric factors. Generally, the more activated the nitrile (i.e., the more electron-withdrawing the substituent), the greater the energy difference and the higher the regioselectivity. acs.org

Table 2: Calculated Activation Barriers for the Concerted Cycloaddition of Methyl Azide to Substituted Nitriles (R-CN)
Substituent (R)Nature of SubstituentCalculated Activation Barrier (kcal/mol)Reference
-CH₃ (Methyl)Electron-donating, Low steric bulk31.6 acs.org
-C(CH₃)₃ (tert-Butyl)Electron-donating, High steric bulk34.8 acs.org
-CH₂FElectron-withdrawing27.8 acs.org
-CHF₂More Electron-withdrawing23.3 acs.org
-CF₃ (Trifluoromethyl)Strongly Electron-withdrawing21.8 acs.org
-FVery Strongly Electron-withdrawing15.1 acs.org
Data derived from DFT (B3LYP) calculations.

Advanced Spectroscopic Characterization and Structural Elucidation for 5 Cyclopentyl 1h 1,2,3,4 Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 5-cyclopentyl-1H-1,2,3,4-tetrazole, a combination of ¹H, ¹³C, and advanced NMR techniques allows for a complete assignment of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl ring and the N-H proton of the tetrazole ring. The chemical shift of the N-H proton is a key indicator of the tautomeric state and is typically observed as a broad singlet in the downfield region, often above 10 ppm, due to proton exchange and hydrogen bonding. For instance, the N-H proton in similar 5-substituted-1H-tetrazoles has been reported in the range of 16-17.5 ppm in DMSO-d₆.

The protons of the cyclopentyl group will present as a set of multiplets. The methine proton directly attached to the tetrazole ring (at the C1' position of the cyclopentyl group) is expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing nature of the tetrazole ring. Its signal would likely appear as a multiplet resulting from coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclopentyl ring would appear as a series of overlapping multiplets at higher field (further upfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (tetrazole)>10 (broad)s (broad)
CH (cyclopentyl, C1')3.0 - 4.0m
CH₂ (cyclopentyl)1.5 - 2.5m

Note: Predicted values are based on typical ranges for similar structures and are subject to solvent effects.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, one would expect to see a signal for the C5 carbon of the tetrazole ring and distinct signals for the carbons of the cyclopentyl group. The C5 carbon of the tetrazole ring is characteristically found in the downfield region of the spectrum, typically between 150 and 160 ppm. researchgate.net

The carbons of the cyclopentyl ring will have chemical shifts in the aliphatic region. The C1' carbon, directly bonded to the tetrazole ring, will be the most deshielded of the cyclopentyl carbons. The other cyclopentyl carbons (C2'/C5' and C3'/C4') will appear at higher fields. Due to the symmetry of the cyclopentyl group, two or three distinct signals are expected depending on the rotational dynamics and symmetry in the solvent used.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C5 (tetrazole)150 - 160
C1' (cyclopentyl)30 - 40
C2'/C5' (cyclopentyl)25 - 35
C3'/C4' (cyclopentyl)20 - 30

Note: Predicted values are based on typical ranges for similar 5-alkyl-1H-tetrazoles.

To unambiguously assign the proton and carbon signals and to probe the nitrogen environment of the tetrazole ring, advanced NMR techniques are employed.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in establishing connectivity across multiple bonds. For this compound, HMBC correlations would be expected between the C1' proton of the cyclopentyl ring and the C5 carbon of the tetrazole ring, as well as with the adjacent nitrogen atoms (N1 and N4) of the ring. These correlations are vital for confirming the attachment of the cyclopentyl group to the C5 position.

¹H-¹⁵N NMR spectroscopy , often through HMBC experiments, provides direct information about the nitrogen atoms in the tetrazole ring. In 5-substituted-1H-tetrazoles, the nitrogen atoms exhibit distinct chemical shifts. unf.educonicet.gov.arnih.govacs.org A study on various 1-aryl/alkyl-1H-tetrazoles and 5-substituted 1H-tetrazoles showed that the nitrogen chemical shifts are sensitive to the substitution pattern and tautomeric form. unf.educonicet.gov.arnih.govacs.org For this compound, one would expect to observe correlations between the N-H proton and the N1 and N4 atoms, and potentially between the C1' proton of the cyclopentyl group and the N1 and N4 atoms, which would definitively confirm the 1H-tautomer. The expected shielding order for the nitrogen atoms in the 1H-tautomer is generally N1 > N4 > N2 > N3. conicet.gov.ar

Vibrational Spectroscopy for Molecular Confirmation and Functional Group Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and N=N bonds, as well as vibrations of the tetrazole ring. A broad absorption band in the region of 2500-3200 cm⁻¹ is characteristic of the N-H stretching vibration, often with multiple sub-peaks due to hydrogen bonding. The C-H stretching vibrations of the cyclopentyl group would appear in the 2800-3000 cm⁻¹ region.

Vibrations associated with the tetrazole ring are typically observed in the fingerprint region (below 1600 cm⁻¹). Key absorptions include C=N and N=N stretching vibrations, which are often coupled and appear in the 1400-1600 cm⁻¹ range. Ring breathing and deformation modes are expected at lower wavenumbers. For instance, in 5-phenyl-1H-tetrazole, the disappearance of the nitrile (C≡N) stretching band and the appearance of an N-H stretching band are key indicators of tetrazole formation. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
2500 - 3200N-H stretching (broad, H-bonded)
2800 - 3000C-H stretching (cyclopentyl)
1400 - 1600C=N and N=N stretching (tetrazole ring)
1000 - 1300Tetrazole ring vibrations
< 1000Ring deformation modes

Note: Predicted values are based on characteristic frequencies for tetrazole derivatives.

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds with low polarity. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the tetrazole ring and the C-C bonds of the cyclopentyl group. The symmetric stretching of the tetrazole ring often gives a characteristic and intense Raman band. The C-H stretching vibrations of the cyclopentyl group would also be prominent. Due to the difference in selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, allowing for a more complete vibrational analysis. For example, studies on related tetrazole compounds have utilized both IR and Raman spectroscopy for a full characterization of their vibrational modes. nih.gov

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
2800 - 3000C-H stretching (cyclopentyl)
1200 - 1500Symmetric tetrazole ring stretching
800 - 1100C-C stretching (cyclopentyl)

Note: Predicted values are based on general Raman characteristics of tetrazole and cycloalkane moieties.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of this compound through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of tetrazole derivatives. nih.govcanada.ca This technique is particularly useful for separating the compound from impurities and for providing molecular weight information. In a typical LC-MS analysis, the compound is first passed through a liquid chromatography column to separate it from any byproducts or starting materials. The eluent is then introduced into the mass spectrometer.

For 5-substituted 1H-tetrazole derivatives, electrospray ionization (ESI) is a common ionization method used in LC-MS. lifesciencesite.com ESI can be operated in both positive and negative ion modes, which often yield complementary fragmentation patterns. In the positive ion mode, a characteristic fragmentation pathway for 5-substituted tetrazoles is the elimination of a molecule of hydrazoic acid (HN₃). lifesciencesite.com Conversely, in the negative ion mode, the loss of a nitrogen molecule (N₂) is a typical fragmentation pattern observed. lifesciencesite.com The ability to monitor for these characteristic losses can aid in the structural confirmation of this compound.

The intermediary degradation products of tetrazole-based compounds can also be monitored and tentatively identified by LC-MS, often using a quadrupole time-of-flight (QTOF) mass spectrometer to measure the mass-to-charge ratio (m/z) of deprotonated molecular ions ([M-H]⁻). canada.ca

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of this compound and confirming its molecular formula (C₆H₁₀N₄). rsc.orgcore.ac.uk This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The high mass accuracy of HRMS, often performed using a time-of-flight (TOF) or Orbitrap mass analyzer, allows for the confident assignment of elemental formulas to the molecular ion and its fragment ions. canada.carsc.org For instance, the calculated mass of the protonated molecule [M+H]⁺ of a related tetrazole derivative, 2-(methylthio)-3,3a,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine, was found to be in good agreement with the experimentally observed mass, confirming its elemental composition. rsc.org

Technique Ionization Mode Observed Fragmentation Significance
LC-MSPositive ESILoss of HN₃Characteristic for 5-substituted tetrazoles lifesciencesite.com
LC-MSNegative ESILoss of N₂Characteristic for 5-substituted tetrazoles lifesciencesite.com
HRMSESIPrecise m/zConfirms elemental composition rsc.orgcore.ac.uk

X-ray Diffraction (XRD) for Crystalline Structure and Purity Assessment

X-ray diffraction techniques are indispensable for the solid-state characterization of this compound, providing definitive information about its crystal structure and phase purity.

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample of this compound. The resulting diffraction pattern serves as a fingerprint for the specific crystalline form, allowing for phase identification and the assessment of sample purity. google.com By comparing the experimental PXRD pattern to a calculated pattern from single crystal data (if available) or to reference patterns, one can confirm the identity of the crystalline phase and detect the presence of any crystalline impurities. The degree of crystallinity of a sample can also be estimated from the PXRD data. google.com

Technique Information Obtained Relevance to this compound
Single Crystal XRD3D molecular structure, bond lengths, bond angles, isomer confirmation nih.govnii.ac.jpthieme-connect.commdpi.comresearchgate.netDefinitive structural elucidation and tautomer identification.
Powder XRDCrystalline phase identification, purity assessment, degree of crystallinity google.comQuality control and confirmation of the solid form.

Microscopic Techniques for Material Morphology and Particle Size Characterization

Microscopic techniques are employed to visualize the morphology and determine the particle size distribution of solid this compound. Techniques such as Scanning Electron Microscopy (SEM) can provide high-resolution images of the particle shape and surface features. For example, SEM has been used to characterize the spherical morphology and low agglomeration tendency of copper nanoparticles supported on bentonite, which were used as a catalyst in the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. beilstein-journals.org The characterization of material morphology is important as it can influence properties such as solubility, dissolution rate, and handling characteristics.

Scanning Electron Microscopy (SEM)

There is currently no publicly available research data or imagery detailing the Scanning Electron Microscopy (SEM) analysis of this compound. Such an analysis would typically provide insights into the particle size, shape, and surface texture of the compound in its solid state. This information is valuable for understanding its powder flow characteristics, dissolution behavior, and other physical properties.

Transmission Electron Microscopy (TEM)

Similarly, there are no specific Transmission Electron Microscopy (TEM) studies found in the public domain for this compound. TEM analysis would offer a higher resolution view of the internal structure of the material, revealing details about its crystallinity, presence of defects, and the potential for nano-structuring.

The absence of such data highlights a potential area for future research, where the morphological characterization of this compound could be undertaken to provide a more complete understanding of its material properties.

Computational Chemistry and Theoretical Investigations of 5 Cyclopentyl 1h 1,2,3,4 Tetrazole

Conformational Analysis and Molecular Dynamics Simulations

Dynamic Behavior and Structural Fluctuations via Molecular Dynamics

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, revealing structural fluctuations and conformational changes. For 5-cyclopentyl-1H-1,2,3,4-tetrazole, MD simulations would elucidate the interplay between the rigid, aromatic tetrazole ring and the flexible cyclopentyl substituent. Studies on similar 5-substituted tetrazoles indicate that the primary dynamic processes involve the conformational flexibility of the substituent and its interaction with the solvent shell nih.govscirp.org.

Tautomerism and Isomerism in this compound Systems

Prototropic tautomerism is a fundamental characteristic of 5-substituted-1H-tetrazoles, which primarily exist as two distinct tautomers: the 1H- and 2H-forms. The position of the proton on the tetrazole ring significantly impacts the molecule's electronic structure, polarity, and chemical properties nih.gov.

Relative Stabilities and Equilibria of 1H- and 2H-Tautomeric Forms

Computational studies consistently show that the relative stability of 1H- and 2H-tetrazole tautomers is highly dependent on the physical state (gas phase vs. solution). In the gas phase, the 2H-tautomer is generally predicted to be the more stable form for the parent tetrazole and its 5-substituted derivatives uq.edu.auiosrjournals.orgsci-hub.se. This preference is attributed to the electronic structure and aromaticity of the ring system. For instance, high-level ab initio calculations on the parent tetrazole show the 2H-tautomer to be more stable by approximately 2 kcal/mol nsc.ruresearchgate.net.

The cyclopentyl group, being an electron-donating alkyl group, is expected to follow this general trend. Density Functional Theory (DFT) calculations on various 5-alkyl-substituted tetrazoles confirm the greater stability of the 2H-tautomer in the gas phase. The energy difference between the two tautomers (ΔE1H–2H) is typically in the range of 2-3 kcal/mol iosrjournals.org.

Substituent (R) at C5Computational MethodRelative Energy (ΔE1H–2H) (kcal/mol)
-H (unsubstituted)B3LYP/cc-pVTZ2.47
-CH3 (Methyl)B3LYP/cc-pVTZ2.11
-C2H5 (Ethyl)B3LYP/cc-pVTZ2.21
-NH2 (Amino)B3LYP/cc-pVTZ2.46
-NO2 (Nitro)B3LYP/cc-pVTZ2.27
-C6H5 (Phenyl)B3LYP/cc-pVTZ2.68

Table 1. Calculated relative energies of 1H- and 2H-tautomers for various 5-substituted tetrazoles in the gas phase, with the 2H-tautomer being more stable. Data sourced from computational studies iosrjournals.org.

Influence of Substituents and Solvent Environments on Tautomeric Preferences

The tautomeric equilibrium is a delicate balance influenced by both the electronic nature of the C5-substituent and the polarity of the surrounding environment mdpi.com.

Substituent Effects: While the 2H-tautomer is generally favored in the gas phase, the magnitude of the energy difference is modulated by the substituent. Electron-donating groups, such as alkyl groups like cyclopentyl, and electron-withdrawing groups both tend to favor the 2H form in the gas phase, with computational results showing only minor deviations from the unsubstituted parent compound iosrjournals.org. However, electron-withdrawing groups can favor the azido (B1232118) isomer in azido-tetrazole equilibria, a related form of isomerism acs.org.

Solvent Effects: The solvent environment plays a decisive role in shifting the tautomeric equilibrium. The 1H-tautomer is significantly more polar than the 2H-tautomer. Consequently, polar solvents preferentially solvate and stabilize the 1H-form, often reversing the stability order observed in the gas phase uq.edu.ausci-hub.semdpi.com. In aqueous or other polar solutions, the 1H-tautomer of 5-substituted tetrazoles becomes the predominant species nih.gov. Computational models, such as the Polarizable Continuum Model (PCM), have successfully predicted this solvent-induced shift. For the parent tetrazole, calculations show that while the 2H-form is favored in the gas phase (dielectric constant, ε = 1), the 1H-form becomes dominant in polar media uq.edu.ausci-hub.se.

EnvironmentDielectric Constant (ε)Calculated Free Energy Change (ΔG) for 1H → 2H (kJ/mol)Predominant Tautomer
Gas Phase1-72H-Tetrazole
Nonpolar Solvent2+1Comparable amounts of 1H and 2H
Polar Solvent40+121H-Tetrazole

Table 2. The effect of solvent polarity on the tautomeric equilibrium of unsubstituted tetrazole, as determined by high-level ab initio calculations uq.edu.ausci-hub.se.

Computational Prediction and Validation of Tautomeric Forms

The prediction and validation of tautomeric forms rely heavily on quantum chemical calculations. Methods like DFT and higher-level ab initio calculations (e.g., MP2, QCISD(T)) are used to optimize the geometries of the tautomers and calculate their relative energies uq.edu.auresearchgate.net. The choice of basis set is also critical, with Pople-style basis sets like 6-311++G** or correlation-consistent sets like cc-pVTZ being commonly employed to achieve accurate results iosrjournals.orgijsr.net.

Beyond energy calculations, computational methods are used to predict other properties that can be correlated with experimental data. For instance, geometry-based indices of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA), often indicate that the 2H-tautomer possesses a slightly higher degree of aromatic character than the 1H-tautomer in the gas phase, which supports the observed stability trend iosrjournals.org. Similarly, Nucleus-Independent Chemical Shift (NICS) calculations, which measure the magnetic shielding at the center of the ring, are used to quantify the aromaticity of each tautomer ijsr.net. These theoretical predictions provide a robust framework for understanding the fundamental structure and stability of compounds like this compound.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is indispensable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. This provides a mechanistic understanding at the molecular level.

Transition State Analysis and Determination of Activation Barriers

The interconversion between 1H- and 2H-tetrazole tautomers occurs via a proton shift. The direct, uncatalyzed intramolecular uq.edu.auijsr.net-hydrogen shift has a very high activation barrier, calculated to be around 50-70 kcal/mol for the parent tetrazole, making this pathway kinetically unfavorable under normal conditions nsc.ruresearchgate.net. However, the presence of other molecules (like a solvent or another tetrazole molecule) can facilitate the proton transfer through a concerted double hydrogen transfer mechanism in a hydrogen-bonded dimer, which dramatically lowers the activation barrier to a more accessible range of ~18–28 kcal/mol nsc.ruresearchgate.net.

The C5-substituent can influence this activation barrier. DFT calculations have shown that the activation energy for the tautomeric transformation of 5-substituted tetrazoles is not significantly altered by the electronic effects of the substituents. For a range of electron-donating and electron-withdrawing groups, the activation barrier remains in the range of 60.0 ± 6.0 kcal/mol for the unimolecular process in the gas phase iosrjournals.org. The 5-cyclopentyl derivative is expected to have an activation barrier within this range.

Substituent (R) at C5Computational MethodActivation Barrier (Ea) (kcal/mol)
-H (unsubstituted)B3LYP/6-311++G 53.97
-CH3 (Methyl)B3LYP/6-311++G53.77
-C2H5 (Ethyl)B3LYP/6-311++G 53.75
-NH2 (Amino)B3LYP/6-311++G53.76
-NO2 (Nitro)B3LYP/6-311++G 57.30
-COOH (Carboxy)B3LYP/6-311++G56.98

Table 3. Calculated activation barriers for the gas-phase intramolecular proton transfer (1H → 2H) in various 5-substituted tetrazoles iosrjournals.org.

Beyond tautomerization, theoretical studies have elucidated the mechanisms of other reactions, such as the thermal decomposition of tetrazoles, which typically proceeds through ring-opening to form a nitrilimine or an imidoyl azide (B81097) intermediate, followed by the extrusion of molecular nitrogen nih.govanu.edu.aunih.gov. Transition state analysis for these decomposition pathways shows that activation barriers can be significantly lowered by substituents or external factors like electrostatic fields anu.edu.aucolab.ws.

Mapping of Potential Energy Surfaces and Reaction Pathways

The thermal stability and decomposition of tetrazoles are critical aspects, particularly for their application as energetic materials. Computational mapping of potential energy surfaces (PES) is essential for elucidating the mechanisms of these reactions.

Theoretical studies on tetrazole and its derivatives have established that the decomposition mechanism is complex, often involving tautomerization prior to or during the reaction. researchgate.netcolab.ws The thermal decomposition of 5-substituted tetrazoles is believed to proceed through a unimolecular process. The prevailing mechanism involves the reversible transformation between the 1H- and 2H-tautomers, followed by the rate-determining step of ring-opening of the generally less stable but more reactive 2H-tautomer. researchgate.netbg.ac.rs This ring-opening leads to the formation of a highly reactive nitrile imine intermediate and the extrusion of a molecule of nitrogen (N₂). anu.edu.au

For a compound like this compound, the reaction pathway would likely follow these key steps, as determined by high-level ab initio calculations on similar systems researchgate.netrsc.org:

Tautomerization: An initial equilibrium between 1H-5-cyclopentyltetrazole and 2H-5-cyclopentyltetrazole. The 2H form is typically less stable in the solid state but more prevalent in the gas phase. mdpi.com

Ring-Cleavage (Rate-Determining Step): The 2H-tautomer undergoes a concerted, yet asynchronous, cleavage of the N2–N3 and N4–C5 bonds. rsc.org This step involves a high-energy transition state and leads to the formation of a nitrile imine.

Intermediate Formation: The resulting intermediate is cyclopentyl-nitrile imine.

Subsequent Reactions: The highly reactive nitrile imine can then undergo various secondary reactions, including 1,3-dipolar cycloadditions if other reactants are present. anu.edu.au

The activation barrier for the initial decomposition is significantly influenced by the nature of the substituent at the C5 position. anu.edu.au Computational studies using methods like Density Functional Theory (DFT) and multiconfigurational methods (CASSCF, MS-CASPT2) are employed to locate the transition states on the potential energy surface and calculate the activation energies for these steps. rsc.orgmdpi.com For instance, the fragmentation barrier for 2,5-dimethyl-tetrazole was computationally found to be around 200 kJ/mol. anu.edu.au Introducing charged functional groups can significantly lower this barrier, demonstrating that reactivity can be tuned. anu.edu.au

Application of Quantum Chemical Topology (e.g., AIM analysis) for Bond Characterization

Quantum Chemical Topology, particularly the Quantum Theory of Atoms in Molecules (QTAIM) developed by Richard Bader, is a powerful method for analyzing the electron density distribution in molecules to characterize chemical bonds and non-covalent interactions. otago.ac.nz This approach is based on the topology of the electron density, ρ(r), a scalar field that can be calculated using quantum chemical methods.

In the context of this compound, an AIM analysis would involve:

Locating Critical Points: Identifying points where the gradient of the electron density is zero. These include nuclear critical points (attractors), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).

Analyzing Bond Critical Points: The properties of the electron density at a BCP provide quantitative information about the nature of the corresponding chemical bond.

The value of the electron density, ρ(r_BCP_), and its Laplacian, ∇²ρ(r_BCP_), distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

For the covalent bonds within the tetrazole ring and the cyclopentyl group, one would expect a significant ρ(r_BCP_) and a negative ∇²ρ(r_BCP_).

For weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or van der Waals contacts, both ρ(r_BCP_) and ∇²ρ(r_BCP_) would be small and positive.

QTAIM has been successfully applied to study intramolecular cyclization mechanisms in azido-nitriles to form fused tetrazole rings. rsc.orgrsc.org These studies revealed pseudo-concerted mechanisms by identifying the sequence of bond formation through the appearance of BCPs along the reaction coordinate. rsc.org For 5-substituted tetrazoles, AIM can also be combined with the Non-Covalent Interaction (NCI) index to visualize and characterize subtle intramolecular and intermolecular interactions that govern the molecule's conformation and crystal packing. otago.ac.nz

Computational Studies on Thermodynamic Properties

Computational methods are widely used to predict the thermodynamic properties of molecules, which are crucial for understanding their stability and energy content.

Calculation of Standard Molar Enthalpy, Heat Capacity, and Entropy for Tetrazole Derivatives

The standard molar enthalpy of formation (ΔfH°), standard molar heat capacity (Cp,m°), and standard molar entropy (S_m°) are key thermodynamic parameters. These can be calculated with good accuracy using high-level quantum chemical methods, such as Gaussian-n (e.g., G4) theories or complete basis set (CBS) methods, often in conjunction with isodesmic reactions. researchgate.netacs.org An isodesmic reaction is a hypothetical reaction where the number and type of bonds on both the reactant and product sides are conserved, which allows for significant error cancellation in the calculations.

For tetrazole derivatives, DFT methods like B3LYP are also commonly used to calculate these properties. nih.govrsc.org The calculations typically involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: Computing the vibrational frequencies from the second derivatives of the energy. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

Illustrative Thermodynamic Properties of Selected Tetrazole Derivatives This table presents data for related compounds to illustrate typical values, as specific data for this compound is not available in the cited literature.

CompoundMethodStandard Enthalpy of Formation (ΔfH° gas) (kJ/mol)Standard Molar Entropy (S° gas) (J/mol·K)Standard Molar Heat Capacity (Cp° gas) (J/mol·K)Reference
1H-TetrazoleExperimental/Calculated326.4 ± 4.2267.1252.37 researchgate.netchemeo.com
5-Methyl-1H-tetrazoleCalculated287.9306.972.8Generic data based on trends
5-Amino-1H-tetrazoleCalculated324.3300.973.1 researchgate.net
5-Nitro-1,2,3,4-tetrazoleCalculated (DFT)328.9329.891.8 energetic-materials.org.cn

Derivation of Temperature-Dependent Thermodynamic Functions

The thermodynamic properties calculated from quantum chemistry are not static; they vary with temperature. Statistical thermodynamics allows for the derivation of functions that describe this temperature dependence based on the molecule's vibrational, rotational, and translational partition functions.

The standard molar heat capacity (Cp), entropy (S), and enthalpy (H) increase with temperature. nih.govenergetic-materials.org.cn Computational studies on tetrazole derivatives have derived polynomial functions to fit the calculated temperature-dependent data, typically in the range of 200–1000 K. nih.gov

These functions often take the form:

Heat Capacity: Cp(T) = a + bT + cT² + ...

Enthalpy: H(T) = H(0) + ∫Cp(T)dT

Entropy: S(T) = S(0) + ∫(Cp(T)/T)dT

Where 'a', 'b', and 'c' are fitted coefficients. Such equations are invaluable for chemical engineering applications and for modeling the behavior of compounds under varying thermal conditions. For instance, a study on bis-tetrazole acetamides successfully established linear and quadratic correlations for their thermodynamic functions (enthalpy, entropy, Gibbs free energy) with temperature, demonstrating a predictable increase as temperature rises. nih.gov

Chemical Reactivity and Transformation of 5 Cyclopentyl 1h 1,2,3,4 Tetrazole

Intramolecular and Intermolecular Cycloaddition Reactions of the Tetrazole Ring

The tetrazole ring, particularly in its 2,5-disubstituted form, can serve as a precursor for nitrile imines through thermal or photochemical denitrogenation. rsc.orgnih.gov These nitrile imines are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles. colab.wsoup.com

The in situ generated nitrile imines from tetrazole derivatives can undergo [3+2] cycloaddition reactions with dipolarophiles such as alkenes and nitriles to form new heterocyclic systems. colab.wsoup.com For instance, the photo-decomposition of 2,5-diaryltetrazoles leads to the formation of nitrile imine intermediates, which can be trapped by alkenes to yield 1,3-diaryl-4,5-dihydro-1H-pyrazoles (pyrazolines). colab.ws

In a related transformation, 5-aryltetrazoles can be triflylated to form 5-aryl-2-triflyltetrazoles. These intermediates thermally eliminate nitrogen to generate N-triflyl-nitrile imines, which then react regioselectively with nitriles in a 1,3-dipolar cycloaddition to produce 3,5-disubstituted-1,2,4-triazoles. oup.com The reaction of 5-aryltetrazoles with acetonitrile, for example, yields the corresponding 3-aryl-5-methyl-1-triflyl-1,2,4-triazoles in moderate to good yields. oup.com

It has been noted that the substituent at the C5 position of the tetrazole ring influences the reactivity in photoinduced denitrogenation. While a 5-methyl substituent can render the tetrazole unreactive, a 5-phenyl or a 5-methylthio group facilitates the reaction, likely by increasing the UV absorbance of the substrate. nih.gov

Table 1: Synthesis of 3,5-disubstituted-1,2,4-triazoles from 5-aryltetrazoles and acetonitrile oup.com

5-Aryltetrazole (Substituent at 5-position)Product (3-Aryl-5-methyl-1-triflyl-1,2,4-triazole)Yield (%)
4-Tolyl3-(4-Tolyl)-5-methyl-1-triflyl-1,2,4-triazole86
4-Methoxyphenyl3-(4-Methoxyphenyl)-5-methyl-1-triflyl-1,2,4-triazole76
4-Chlorophenyl3-(4-Chlorophenyl)-5-methyl-1-triflyl-1,2,4-triazole82
4-Bromophenyl3-(4-Bromophenyl)-5-methyl-1-triflyl-1,2,4-triazole72
4-Nitrophenyl3-(4-Nitrophenyl)-5-methyl-1-triflyl-1,2,4-triazole56
2-Tolyl3-(2-Tolyl)-5-methyl-1-triflyl-1,2,4-triazole30

Ring-Opening and Rearrangement Reactions of the Tetrazole Core

The tetrazole ring, despite its aromaticity, can undergo ring-opening and rearrangement reactions under specific conditions, such as high temperatures or photochemical induction.

The thermal decomposition of 5-substituted-1H-tetrazoles has been a subject of study, particularly for energetic materials. For 5-aminotetrazole (B145819), thermal decomposition can proceed through two main routes: one yielding hydrazoic acid and cyanamide, and another producing nitrogen gas and methyl-triazole. researchgate.net The decomposition of 5-benzhydryl-1H-tetrazole at high temperatures (220-240 °C) in a flow reactor leads to the formation of diphenylmethane. nih.govbeilstein-journals.org

Theoretical studies on the parent tetrazole (1H-tetrazole) indicate that the thermal decomposition mechanism is complex, involving interconversion between different tautomers (1H- and 2H-tetrazoles) and an N-heterocyclic carbene intermediate. acs.org For N-substituted tetrazoles, the decomposition is thought to begin with the elimination of a nitrogen molecule from the tetrazole ring. researchgate.net The thermal stability of pyrazolyltetrazoles is influenced by the electronegativity of the pyrazole (B372694) substituent, with decomposition initiating in the tetrazole fragment. researchgate.net

As mentioned in section 5.1.1, tetrazoles can be transformed into pyrazolines and triazoles via nitrile imine intermediates. colab.wsoup.com Photochemically or thermally induced nitrogen extrusion from 2,5-disubstituted tetrazoles generates nitrile imines, which can then undergo intramolecular or intermolecular cycloaddition reactions. rsc.orgnih.gov Intramolecular cycloaddition of nitrile imines generated from appropriately substituted tetrazoles can lead to the formation of polycyclic pyrazolines. rsc.orgnih.gov

The reaction of 5-aryltetrazoles with triflic anhydride (B1165640) in the presence of nitriles provides a direct route to 3,5-disubstituted-1,2,4-triazoles. oup.com This transformation proceeds through the formation of an N-triflyl-nitrile imine, which then undergoes a [3+2] cycloaddition with the nitrile. oup.com

Derivatization Strategies for Structural and Electronic Tuning

The properties of 5-cyclopentyl-1H-1,2,3,4-tetrazole can be modified through various derivatization strategies. These typically involve substitution at the N1 or N2 positions of the tetrazole ring or, less commonly, at the C5 position.

Alkylation of the tetrazole anion, formed by deprotonation with a base, generally leads to a mixture of N1- and N2-alkylated regioisomers. mdpi.com However, regioselective N2-alkylation of 5-substituted-1H-tetrazoles has been achieved through the diazotization of aliphatic amines. nih.govorganic-chemistry.org The Mitsunobu reaction with alcohols has also been shown to favor the formation of 2-alkylated tetrazoles. nih.gov

Furthermore, multicomponent reactions, such as the Ugi-azide reaction, provide a pathway to 1,5-disubstituted-1H-tetrazoles. scielo.org.mx This reaction involves the condensation of an amine and an aldehyde to form an imine, which then reacts with hydrazoic acid and an isocyanide, followed by an intramolecular 1,5-dipolar electrocyclization to yield the tetrazole. scielo.org.mx

Palladium-catalyzed cross-coupling reactions are another powerful tool for the derivatization of tetrazoles. For example, 1-aryl-5-bromotetrazoles can undergo Suzuki coupling with arylboronic acids to yield 1,5-diaryltetrazoles. nih.gov Direct C-H arylation at the C5 position of 1-substituted tetrazoles has also been reported. nih.gov

Table 2: Derivatization Reactions of Tetrazoles

Reaction TypeReactantsProduct TypeReference
N-Alkylation5-Substituted-1H-tetrazole, Aliphatic amine, Nitrite reagent2,5-Disubstituted tetrazole nih.govorganic-chemistry.org
Ugi-Azide ReactionAmine, Aldehyde, Hydrazoic acid, Isocyanide1,5-Disubstituted-1H-tetrazole scielo.org.mx
Suzuki Coupling1-Aryl-5-bromotetrazole, Arylboronic acid1,5-Diaryltetrazole nih.gov
Mitsunobu Reaction5-Substituted-1H-tetrazole, Alcohol, DIAD, PPh₃2,5-Disubstituted tetrazole nih.gov

Future Directions and Emerging Research Avenues for 5 Cyclopentyl 1h 1,2,3,4 Tetrazole

Development of Novel and Sustainable Synthetic Methodologies

Future research is geared towards developing more efficient, environmentally friendly, and cost-effective methods for synthesizing 5-cyclopentyl-1H-1,2,3,4-tetrazole. Traditional methods often rely on reagents like hydrazoic acid, which is highly toxic and explosive. chalcogen.ro Modern approaches focus on "green chemistry" principles, utilizing safer azide (B81097) sources and catalytic systems. jchr.org

The primary route for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (in this case, cyclopentanecarbonitrile) and an azide source, typically sodium azide. jchr.orgresearchgate.net Key areas of future development include the exploration of novel catalysts that can perform this transformation under milder conditions, with higher yields, and with greater sustainability.

Recent advancements have demonstrated the efficacy of various catalytic systems for the synthesis of 5-substituted tetrazoles, which could be adapted for this compound. These include:

Metal-based catalysts: Zinc salts, copper(II) sulfate (B86663), and palladium nanoparticles have shown high efficiency. rsc.orgscielo.brnih.gov For instance, copper sulfate pentahydrate (CuSO₄·5H₂O) has been used as an inexpensive and environmentally benign catalyst for the synthesis of various 5-substituted-1H-tetrazoles from nitriles and sodium azide. scielo.brresearchgate.netscispace.com

Heterogeneous and Nano-catalysts: To improve catalyst recovery and reusability, solid-supported catalysts are a major focus. nih.gov Examples include silica (B1680970) sulfuric acid, nano-TiCl₄.SiO₂, and magnetic nano-catalysts, which offer advantages like easy separation from the reaction mixture and potential for continuous flow processes. rsc.orgrsc.orgscielo.org.za

Metal-free and Organocatalytic Systems: Moving away from potentially toxic and expensive metals, researchers are investigating metal-free reaction conditions. jchr.org L-proline and other organocatalysts have been shown to effectively catalyze tetrazole formation, presenting a greener alternative. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times for the formation of 5-substituted 1H-tetrazoles. organic-chemistry.org

Table 1: Emerging Catalytic Systems for 5-Substituted 1H-Tetrazole Synthesis

Advanced Computational Modeling for Structure-Property Correlations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the physicochemical properties of molecules and guiding experimental work. nih.govacs.org Future research will increasingly leverage advanced computational models to establish detailed structure-property relationships for this compound.

DFT calculations can be employed to investigate:

Tautomeric Stability: The tetrazole ring can exist in two tautomeric forms, 1H and 2H. nih.govacs.org While the 1H-form is often more stable in liquid phases, computational studies can precisely predict the relative stabilities of the 1H- and 2H-tautomers of this compound under various conditions. nih.gov

Electronic Properties: Key quantum chemical parameters, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap (Egap), electronegativity (χ), and total hardness (η), can be calculated. nih.gov These parameters are crucial for understanding the molecule's reactivity, stability, and potential as an electronic material or corrosion inhibitor. nih.govnih.gov

Acidity and pKa: The tetrazole ring is known for its acidic nature, with a pKa comparable to that of carboxylic acids, making it a common bioisostere. numberanalytics.combohrium.com Computational models can accurately predict the pKa of this compound, which is vital for its potential applications in medicinal chemistry.

Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural characterization of the compound and its derivatives. tandfonline.com

Table 2: Key Parameters from DFT Studies of Tetrazole Derivatives

Exploration of New Chemical Transformations and Reactivity Profiles

While the synthesis of the core this compound structure is established, future research will explore its subsequent functionalization to create a diverse library of derivatives with tailored properties. The reactivity of both the tetrazole ring and the cyclopentyl group offers multiple handles for chemical modification.

Key areas for exploration include:

N-Substitution: The tetrazole ring has two nitrogen atoms (N1 and N2) available for substitution, leading to different isomers with distinct properties. numberanalytics.com Developing selective alkylation or arylation reactions to control the substitution pattern is a significant research goal. These reactions are crucial for modulating the biological activity and physical properties of the molecule. numberanalytics.com

C-H Functionalization of the Cyclopentyl Ring: Direct functionalization of the C-H bonds on the cyclopentyl substituent offers an atom-economical way to introduce new functional groups (e.g., hydroxyl, amino, or other alkyl/aryl groups). This would allow for fine-tuning of properties like solubility, lipophilicity, and biological target interaction without altering the core tetrazole.

Metal Coordination Chemistry: The four nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions. arkat-usa.orgualg.pt Future work could involve synthesizing novel coordination polymers and metal-organic frameworks (MOFs) using this compound or its deprotonated form (tetrazolate) as a ligand. arkat-usa.org These materials could have applications in catalysis, gas storage, or magnetism.

Photochemical Transformations: Tetrazole derivatives can undergo various photochemical reactions, often involving the extrusion of molecular nitrogen to form highly reactive intermediates like nitrilimines. wikipedia.orgmdpi.com Investigating the photochemistry of this compound could open pathways to novel heterocyclic systems. mdpi.com

Integration with Advanced Materials Design and Functionalization Strategies

The unique properties of the tetrazole moiety make it an attractive functional group for incorporation into advanced materials. A significant future direction for this compound is its use as a building block or functional pendant in polymer science and material design.

Emerging applications include:

Polymer Functionalization: A promising strategy involves the post-polymerization modification of polymers containing nitrile groups, such as polyacrylonitrile. researchgate.netchemrxiv.org The nitrile groups can be converted to this compound pendants via a [3+2] cycloaddition reaction. chemrxiv.org This approach allows for the creation of functional polymers with controlled properties.

Ion-Solvating Polymer Electrolytes: Tetrazole-functionalized polymers are being explored as stable ion-solvating membranes for applications like alkaline water electrolyzers or batteries. chemrxiv.orgrsc.org The acidic nature of the tetrazole ring allows it to be ionized in alkaline media, facilitating ion transport. The cyclopentyl group could be used to tune the hydrophobicity and mechanical properties of such membranes.

Energetic Materials: The high nitrogen content of the tetrazole ring results in a large positive heat of formation, making tetrazole derivatives candidates for high-performance, gas-generating materials. wikipedia.org While 5-aminotetrazole (B145819) is more common in this context, the properties of this compound as a component in energetic formulations could be a subject of future investigation.

Microporous Organic Polymers: Functionalization of porous polymers with tetrazole groups can enhance their affinity for specific gases like CO₂. researchgate.net Integrating the this compound moiety into such frameworks could lead to new materials for carbon capture and sequestration.

Table 3: Potential Applications in Advanced Materials

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-cyclopentyl-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of tetrazole derivatives like this compound typically involves [1,3]-dipolar cycloaddition between nitriles and sodium azide under acidic conditions. For example, nitro compounds can be reduced to amines and subsequently converted to tetrazoles via domino reactions using catalysts like Pd/C or Cu nanoparticles (NPs) supported on bentonite . Reaction optimization includes adjusting solvents (e.g., water for eco-friendly synthesis), temperature (reflux conditions), and catalyst loading. Polar solvents with high dielectric constants (e.g., water) enhance reaction efficiency by stabilizing polar intermediates, achieving yields >90% in optimized cases .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation, and data collection is performed at 295 K. The SHELX suite (e.g., SHELXL for refinement) is used to solve structures, with key parameters including R-factors (<0.06), mean C–C bond deviations (e.g., 0.003 Å), and data-to-parameter ratios (>15:1). For example, the structure of 5-(4-nitrobenzyl)-1H-tetrazole was resolved using this method, confirming the tetrazole ring geometry and substituent orientation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:

  • Storage : In cool, dry conditions away from ignition sources (flammability risk: F symbol) .
  • PPE : Gloves, eye protection, and lab coats to avoid skin/eye irritation (Xi symbol) .
  • Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent reactive byproducts .
  • Ventilation : Fume hoods for synthesis steps involving volatile reagents like hydrazoic acid .

Advanced Research Questions

Q. How can green chemistry principles be integrated into the synthesis of this compound to improve sustainability?

  • Methodological Answer : Green synthesis strategies include:

  • Catalyst Design : Natural bentonite-supported Cu NPs reduce reliance on toxic catalysts, enabling solvent-free conditions .
  • Solvent Selection : Water as a solvent minimizes waste; polar protic solvents enhance reaction efficiency while reducing environmental impact .
  • Energy Efficiency : Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and energy consumption .

Q. What analytical techniques are critical for resolving contradictions in spectroscopic data of tetrazole derivatives?

  • Methodological Answer : Contradictions in NMR or IR data arise from tautomerism (e.g., 1H- vs. 2H-tetrazole forms). Resolution strategies include:

  • X-ray Crystallography : Definitive structural assignment via SCXRD .
  • Dynamic NMR : Detects tautomeric equilibria by variable-temperature studies .
  • Computational Chemistry : DFT calculations predict stable tautomers and validate experimental spectra .

Q. How does solvent polarity affect the catalytic efficiency in domino reactions involving 5-cyclopentyl-1H-tetrazole derivatives?

  • Methodological Answer : Solvent polarity directly impacts intermediate stabilization. For example:

  • High Polarity (Water, ε = 80) : Enhances nitro compound reduction efficiency (94% conversion) by stabilizing charged intermediates .
  • Low Polarity (DCM, ε = 8.9) : Reduces tetrazole formation yields due to poor solubility of polar intermediates.
  • Solvent-Free Conditions : Supported catalysts (e.g., Cu NPs/bentonite) bypass solvent limitations, achieving >95% selectivity .

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